molecular formula C8H12ClN3O3 B1402675 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride CAS No. 1158514-13-6

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

Cat. No. B1402675
M. Wt: 233.65 g/mol
InChI Key: JZKJKRSJOQDARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride, otherwise known as 3-NAP, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid that can be used as an intermediate in organic synthesis. 3-NAP has a wide range of applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is also used as a reagent for the synthesis of various other compounds, such as N-alkylated pyridines, quinolines, and pyrimidines.

Scientific Research Applications

Nitroaromatic Compounds in Environmental Health

Nitroaromatic compounds, like the nitro-substituted pyridines, have been extensively studied for their environmental and health implications. For instance, 3-Nitrobenzanthrone, a potent mutagen found in diesel exhaust and urban pollution, has been identified as a carcinogenic hazard to human health, indicating the importance of monitoring and controlling exposure to nitroaromatic compounds (Arlt, 2005).

Pharmacological Agents from Nitroxyl Radicals

The synthesis and research of pharmacological properties of compounds containing nitroxyl radicals suggest that the introduction of a nitroxyl fragment can significantly affect the biological activity of a molecule. This includes enhancing or modifying the activity, decreasing toxicity, or increasing selective cytotoxicity, showcasing the chemical versatility and potential therapeutic applications of nitroxyl-containing compounds (Grigor’ev, Tkacheva, & Morozov, 2014).

Hydrotropic Solubilization for Pharmaceutical Analysis

The concept of hydrotropy, which involves the use of hydrotropic agents to enhance the solubility of poorly soluble drugs, is critical for pharmaceutical analysis and drug delivery. This area of research is essential for improving the bioavailability and therapeutic effectiveness of many pharmaceutical compounds, indicating the relevance of chemical solubilization techniques in drug development (Patil et al., 2020).

properties

IUPAC Name

3-[(3-nitropyridin-2-yl)amino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.ClH/c12-6-2-5-10-8-7(11(13)14)3-1-4-9-8;/h1,3-4,12H,2,5-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKJKRSJOQDARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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